tert-Butyl 2-chloro-6-(methylcarbamoyl)isonicotinate
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Overview
Description
tert-Butyl 2-chloro-6-(methylcarbamoyl)isonicotinate is a chemical compound with the molecular formula C12H15ClN2O3 and a molar mass of 270.71 g/mol It is a derivative of isonicotinic acid and features a tert-butyl ester group, a chloro substituent, and a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-6-(methylcarbamoyl)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is then esterified to form tert-butyl isonicotinate.
Chlorination: The tert-butyl isonicotinate is chlorinated at the 2-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carbamoylation: The chlorinated intermediate is then reacted with methyl isocyanate to introduce the methylcarbamoyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-6-(methylcarbamoyl)isonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Hydrolysis: Acidic or basic conditions are employed, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides or thioethers are formed.
Hydrolysis Products: The hydrolysis of the ester group yields the corresponding carboxylic acid.
Oxidation and Reduction Products: These reactions yield various oxidized or reduced derivatives of the compound.
Scientific Research Applications
tert-Butyl 2-chloro-6-(methylcarbamoyl)isonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-6-(methylcarbamoyl)isonicotinate involves its interaction with specific molecular targets. The chloro and carbamoyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-chloroisonicotinate: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
tert-Butyl 6-(methylcarbamoyl)isonicotinate: Lacks the chloro group, affecting its reactivity.
tert-Butyl 2-chloro-4-(methylcarbamoyl)isonicotinate: Different substitution pattern, leading to different chemical properties.
Uniqueness
tert-Butyl 2-chloro-6-(methylcarbamoyl)isonicotinate is unique due to the presence of both chloro and methylcarbamoyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H15ClN2O3 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
tert-butyl 2-chloro-6-(methylcarbamoyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)7-5-8(10(16)14-4)15-9(13)6-7/h5-6H,1-4H3,(H,14,16) |
InChI Key |
DQDKWDCSWVNCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)C(=O)NC |
Origin of Product |
United States |
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